Cas no 51941-85-6 (Methyl 5-Methyl-1H-indazole-3-carboxylate)

Methyl 5-Methyl-1H-indazole-3-carboxylate structure
51941-85-6 structure
Product name:Methyl 5-Methyl-1H-indazole-3-carboxylate
CAS No:51941-85-6
MF:C10H10N2O2
Molecular Weight:190.1986
MDL:MFCD07371580
CID:936140
PubChem ID:12689371

Methyl 5-Methyl-1H-indazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 5-Methyl-1H-indazole-3-carboxylate
    • 5-Methyl 1H-indazole-3-methylcarboxylate
    • CS-0085360
    • 51941-85-6
    • MFCD07371580
    • AC-29478
    • Methyl 5-methyl-2H-indazole-3-carboxylate
    • A871114
    • AS-55117
    • SCHEMBL4793050
    • DTXSID40506975
    • AMY12220
    • DB-071460
    • AKOS006281394
    • Y10013
    • SY030004
    • BCA94185
    • SB16355
    • MDL: MFCD07371580
    • インチ: InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(12-11-8)10(13)14-2/h3-5H,1-2H3,(H,11,12)
    • InChIKey: VWCOJYCOAQUSIU-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=NNC2=C1C=C(C)C=C2

計算された属性

  • 精确分子量: 190.07400
  • 同位素质量: 190.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 232
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55Ų
  • XLogP3: 2.1

じっけんとくせい

  • 密度みつど: 1.274±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 181-182 ºC
  • Solubility: 極微溶性(0.32 g/l)(25ºC)、
  • PSA: 54.98000
  • LogP: 1.65790

Methyl 5-Methyl-1H-indazole-3-carboxylate Security Information

Methyl 5-Methyl-1H-indazole-3-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 5-Methyl-1H-indazole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OH424-1g
Methyl 5-Methyl-1H-indazole-3-carboxylate
51941-85-6 95%
1g
914.0CNY 2021-07-15
TRC
M779653-50mg
Methyl 5-methyl-1H-indazole-3-carboxylate
51941-85-6
50mg
$ 95.00 2022-06-02
eNovation Chemicals LLC
D372783-1g
methyl 5-methyl-1H-indazole-3-carboxylate
51941-85-6 95%
1g
$585 2024-05-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD26946-5g
Methyl 5-methyl-1H-indazole-3-carboxylate
51941-85-6 95%
5g
¥1729.0 2024-04-18
Alichem
A269002330-5g
Methyl 5-methyl-1H-indazole-3-carboxylate
51941-85-6 97%
5g
$893.16 2023-09-01
TRC
M779653-100mg
Methyl 5-methyl-1H-indazole-3-carboxylate
51941-85-6
100mg
$ 135.00 2022-06-02
eNovation Chemicals LLC
D372783-5g
methyl 5-methyl-1H-indazole-3-carboxylate
51941-85-6 95%
5g
$1750 2024-05-24
eNovation Chemicals LLC
Y1125412-1g
Methyl 5-methyl-1H-indazole-3-carboxylate
51941-85-6 95%
1g
$665 2024-07-28
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
MY0241-5g
methyl 5-methyl-1H-indazole-3-carboxylate
51941-85-6 96
5g
$605 2021-06-25
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0184-5g
Methyl 5-methyl-1H-indazole-3-carboxylate
51941-85-6 96%
5g
16943.89CNY 2021-05-08

Methyl 5-Methyl-1H-indazole-3-carboxylate 関連文献

Methyl 5-Methyl-1H-indazole-3-carboxylateに関する追加情報

Methyl 5-Methyl-1H-indazole-3-carboxylate (CAS No. 51941-85-6): An Overview and Recent Advances

Methyl 5-Methyl-1H-indazole-3-carboxylate (CAS No. 51941-85-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential applications in drug discovery and development. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements associated with Methyl 5-Methyl-1H-indazole-3-carboxylate.

Chemical Properties and Structure

Methyl 5-Methyl-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound with a fused benzene and pyrazole ring system. The molecular formula of this compound is C10H10N2O2, and its molecular weight is approximately 194.20 g/mol. The presence of the methyl group at the 5-position and the carboxylate ester at the 3-position imparts unique chemical properties to this molecule. The indazole core provides a rigid and planar structure, which can facilitate interactions with biological targets such as enzymes and receptors.

The solubility of Methyl 5-Methyl-1H-indazole-3-carboxylate in various solvents is an important consideration for its use in chemical reactions and biological assays. It is generally soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but less soluble in non-polar solvents like hexane. This solubility profile makes it suitable for a wide range of applications in both laboratory research and industrial processes.

Synthesis Methods

The synthesis of Methyl 5-Methyl-1H-indazole-3-carboxylate has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 5-methylindazole with methyl chloroformate in the presence of a base such as triethylamine or potassium carbonate. This method typically yields high purity products with good yields. Another approach involves the coupling of 3-bromo-5-methylindazole with methanol using palladium-catalyzed conditions, which can also provide efficient synthesis routes.

Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods for Methyl 5-Methyl-1H-indazole-3-carboxylate. For example, microwave-assisted synthesis has been shown to reduce reaction times and improve yields while minimizing waste production. These green synthesis strategies are becoming increasingly important as the pharmaceutical industry seeks to reduce its environmental impact.

Biological Activities and Applications

Methyl 5-Methyl-1H-indazole-3-carboxylate has demonstrated a range of biological activities that make it a valuable lead compound for drug discovery. One of its most notable properties is its ability to act as an inhibitor of various enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are key regulators of cyclic nucleotide levels in cells. This inhibition can have therapeutic implications for conditions such as cardiovascular diseases and neurodegenerative disorders.

In addition to its enzymatic inhibition properties, Methyl 5-Methyl-1H-indazole-3-carboxylate has also been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. These findings suggest that this compound may have applications in the development of novel cancer therapeutics.

Recent Research Developments

The ongoing research on Methyl 5-Methyl-1H-indazole-3-carboxylate continues to uncover new insights into its biological activities and potential therapeutic applications. A recent study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for designing more potent PDE inhibitors. The researchers synthesized a series of derivatives by modifying the substituents on the indazole ring and evaluated their inhibitory activities against different PDE isoforms. The results showed that certain derivatives exhibited significantly enhanced potency compared to the parent compound.

Another area of active research involves the use of Methyl 5-Methyl-1H-indazole-3-carboxylate as a tool for probing cellular signaling pathways. A study published in Cell Reports used this compound to investigate the role of PDE enzymes in regulating cAMP levels in immune cells. The findings revealed that inhibition of specific PDE isoforms by this compound could modulate immune responses, suggesting potential applications in immunotherapy.

Conclusion

Methyl 5-Methyl-1H-indazole-3-carboxylate (CAS No. 51941-85-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and versatile synthetic methods make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs.

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